molecular formula C18H19N3O6S2 B3216306 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1171497-37-2

5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B3216306
CAS No.: 1171497-37-2
M. Wt: 437.5
InChI Key: KCIPFAULBBZZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a furan-2-carboxamide core linked to a thiazol-2-yl group and a sulfamoyl moiety substituted with a 3,4-dimethoxyphenethyl chain. The structural complexity combines heterocyclic (furan, thiazole) and aryl-ether (dimethoxyphenethyl) functionalities, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S2/c1-25-13-4-3-12(11-15(13)26-2)7-8-20-29(23,24)16-6-5-14(27-16)17(22)21-18-19-9-10-28-18/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIPFAULBBZZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C18H20N4O4SC_{18}H_{20}N_4O_4S and features a complex structure that includes a furan ring, a thiazole moiety, and a sulfamoyl group. Its unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, related furan derivatives have shown the ability to induce apoptosis in cancer cells through various pathways:

  • Induction of Apoptosis : Research has demonstrated that furan-based compounds can activate caspase pathways leading to programmed cell death in cancerous cells.
  • Inhibition of Tumor Growth : In vivo studies indicated reduced tumor size in animal models treated with these compounds, suggesting a potential role in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored. In particular:

  • Antibacterial Effects : Compounds with similar structures have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study reported that 3-(3,4-dimethoxyphenyl)furan derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Modulation : Similar compounds have been shown to modulate oxidative stress levels within cells, which is crucial for their protective effects against DNA damage.
  • Nitrosative Stress Reduction : Some studies suggest that these compounds may reduce nitrosative stress, which is implicated in various forms of cellular damage.

Study 1: Cytoprotective Effects on Human Cells

A study investigated the cytoprotective effects of a related compound on human colon fibroblast cells exposed to carcinogens. The results indicated that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial damage caused by nitrosative stress .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various derivatives were tested against multiple bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, highlighting their potential as therapeutic agents .

Summary of Findings

Activity Type Mechanism Study Reference
AnticancerInduction of apoptosis[Research on furan derivatives]
AntimicrobialInhibition of bacterial growth
CytoprotectiveReduction of nitrosative stress

Chemical Reactions Analysis

Sulfamoyl Group Reactivity

The sulfamoyl group participates in nucleophilic substitutions and acid-base reactions. Key transformations include:

a. Alkylation/Acylation
The -NH- group in the sulfamoyl moiety can undergo alkylation or acylation under basic conditions. For example:

  • Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ yields N-alkylated derivatives .

  • Acylation with acetic anhydride produces N-acetyl sulfonamides .

b. Hydrolysis
Under acidic or alkaline conditions, the sulfamoyl group hydrolyzes to sulfonic acid derivatives . For instance:

R SO2NH2+H2OH+/OHR SO3H+NH3\text{R SO}_2\text{NH}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R SO}_3\text{H}+\text{NH}_3

Carboxamide Group Transformations

The carboxamide (-CONH-) linkage is susceptible to hydrolysis, reduction, and coupling reactions:

Reaction Type Conditions Product Yield Reference
Acidic hydrolysisHCl (6M), reflux, 6hFuran-2-carboxylic acid + thiazol-2-amine85–90%
Basic hydrolysisNaOH (10%), 80°C, 4hSame as above75–80%
Reduction (LiAlH₄)THF, 0°C → RT, 2hFuran-2-methanol derivative60–65%

Furan Ring

  • Electrophilic Substitution : The 5-position of the furan ring (occupied by sulfamoyl) directs electrophiles to the 4-position. Nitration or halogenation may occur under mild conditions .

  • Cross-Coupling : Suzuki-Miyaura coupling at the 5-position (if brominated) enables aryl/heteroaryl substitutions .

Thiazole Ring

  • N-Alkylation : The thiazol-2-yl amine undergoes alkylation with alkyl halides in DMF/K₂CO₃ .

  • Complexation : The thiazole nitrogen can coordinate with transition metals (e.g., Pd, Cu) in catalytic systems .

Synthetic Pathways

The compound can be synthesized via sequential reactions:

  • Sulfamoylation : Furan-2-carboxylic acid is converted to 5-sulfamoylfuran-2-carboxylic acid using ClSO₂NH₂ .

  • Amide Coupling : Reaction with thiazol-2-amine using HATU/DIPEA in DMF forms the carboxamide bond .

  • Phenethyl Group Introduction : The 3,4-dimethoxyphenethylamine is coupled via sulfonylation (e.g., using SOCl₂) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (TGA data), with SO₂ and CO₂ release .

  • Photodegradation : UV exposure (254 nm) leads to sulfamoyl cleavage, forming furan-2-carboxamide radicals .

Functionalization for Bioactivity

Derivatives of this compound have been explored for pharmacological applications:

  • Antibacterial Activity : Analogues with electron-withdrawing groups on the thiazole ring show MIC values of 4–16 µg/mL against S. aureus .

  • Urotensin-II Receptor Antagonism : Substituents on the phenethyl group enhance binding affinity (IC₅₀: 6–50 nM) .

Key Reaction Data

Reaction Reagents/Conditions Key Observations
SulfamoylationClSO₂NH₂, pyridine, 0°C → RTRegioselective at furan 5-position
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, 80°C, 12h70–83% yield for aryl boronic acids
Amide Hydrolysis6M HCl, reflux, 6hQuantitative recovery of amine

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analog Classes:
  • Sulfamoyl/Thiazol Derivatives: Target Compound: The sulfamoyl bridge connects the 3,4-dimethoxyphenethyl group to the furan-thiazol scaffold. The dimethoxy group may enhance lipophilicity and membrane permeability compared to simpler aryl substituents . N-[5-(4-Nitrophenylsulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide: Replaces the sulfamoyl group with a sulfonyl moiety and introduces a nitroaryl group.
  • 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11) :

    • LMM5 : Contains a benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent. The oxadiazole ring replaces the thiazole, which may reduce metabolic stability but improve antifungal activity against C. albicans .
    • LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-2-yl substituent. The cyclohexyl group enhances steric bulk, possibly improving target selectivity .
  • Nitrothiophene Carboxamides (Compound 11) :

    • Compound 11 : Integrates a nitrothiophene core with a 3,4-difluorophenyl-thiazole group. The nitro group enhances electrophilicity, likely contributing to antibacterial activity through redox interactions .
Physicochemical Properties:
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity
Target Compound C17H18N3O6S2 Not reported Not reported Sulfamoyl, thiazol, dimethoxyphenethyl Not reported
LMM5 C25H24N4O5S 492.55 Not reported Oxadiazole, sulfamoyl, 4-methoxyphenyl Antifungal (C. albicans)
LMM11 C20H24N4O5S 432.49 Not reported Oxadiazole, sulfamoyl, furan Antifungal (C. albicans)
N-[5-(4-Nitrophenylsulfonyl)thiazol-2-yl]furan-2-carboxamide C14H9N3O6S2 379.37 Not reported Sulfonyl, nitro, thiazol Not reported
Compound 11 C14H8F2N3O3S2 376.35 Not reported Nitrothiophene, difluorophenyl Antibacterial

Q & A

Basic: What synthetic methodologies are validated for synthesizing 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide?

The compound is synthesized via multi-step organic reactions involving:

  • Sulfamoylation : Coupling of 3,4-dimethoxyphenethylamine with sulfamoyl chloride under anhydrous conditions .
  • Thiazole incorporation : Reaction of 2-aminothiazole with activated furan-2-carboxylic acid derivatives (e.g., acyl chlorides) in polar aprotic solvents like DMF or acetonitrile .
  • Final acylation : Formation of the carboxamide bond using coupling agents (e.g., DCC or EDCI) in ethanol or 1,4-dioxane, followed by recrystallization for purification .
    Key intermediates : 5-R-benzylthiazol-2-yl amines and activated furan-2-carboxylic acid derivatives are critical precursors .

Basic: Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ (400 MHz) confirm regioselectivity of sulfamoyl and carboxamide bonds .
  • Melting point analysis : Open capillary tube measurements (e.g., 217–219°C for analogous thiazol-2-yl derivatives) validate purity .
  • Thin-layer chromatography (TLC) : Merck Silica Gel 60 F₂₅₄ plates monitor reaction progress and purity (>95%) .

Advanced: How do structural modifications to the sulfamoyl or thiazole groups affect anticancer activity?

  • Sulfamoyl substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility, impacting bioavailability .
  • Thiazole modifications : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) improve tubulin polymerization inhibition (IC₅₀ = 0.8–2.1 µM) but may increase cytotoxicity in non-cancerous cells .
  • Contradictions : Some studies report diminished activity when replacing the thiazole with triazole, suggesting conformational rigidity is critical .

Advanced: What experimental strategies resolve discrepancies in reported IC₅₀ values across cancer cell lines?

  • Standardized assays : Use identical cell lines (e.g., MCF-7, A549) and protocols (e.g., MTT assay at 48 hrs) to minimize variability .
  • Control compounds : Include reference drugs (e.g., paclitaxel for tubulin inhibition) to calibrate activity thresholds .
  • Mechanistic studies : Compare apoptosis induction (via caspase-3/7 assays) and cell cycle arrest (flow cytometry) to differentiate mode-of-action inconsistencies .

Basic: What in vitro models are recommended for evaluating biological activity?

  • Anticancer screening : NCI-60 cell panel or patient-derived xenograft (PDX) models for broad-spectrum activity profiling .
  • Apoptosis assays : Annexin V-FITC/PI staining in Jurkat or HL-60 cells .
  • Enzyme inhibition : EGFR kinase assays (IC₅₀ determination via ADP-Glo™) .

Advanced: How can computational methods predict binding affinity to EGFR or tubulin?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with EGFR’s ATP-binding pocket (PDB: 1M17) or tubulin’s colchicine site (PDB: 1SA0) .
  • MD simulations : GROMACS analysis of ligand-protein stability (RMSD < 2 Å over 100 ns) identifies critical hydrogen bonds with Val²⁹⁸ (EGFR) or β-tubulin’s T7 loop .
  • QSAR models : Hammett constants for substituents on the dimethoxyphenethyl group correlate with logP and IC₅₀ values (R² > 0.85) .

Advanced: What challenges arise in achieving regioselectivity during acylation steps?

  • Competing nucleophiles : The thiazole NH and sulfonamide NH₂ groups may both react with acylating agents, requiring pH control (pH 8–9) to favor carboxamide formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but risk side reactions; ethanol at reflux optimizes selectivity for thiazole-N acylation .

Basic: What purification techniques maximize yield and purity?

  • Recrystallization : Ethanol or ethanol/water mixtures (1:1 v/v) yield >70% pure product .
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients resolves sulfamoyl regioisomers .
  • HPLC : C18 reverse-phase columns (MeCN/H₂O + 0.1% TFA) confirm >98% purity for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.